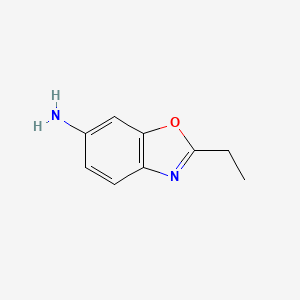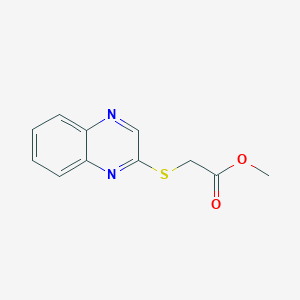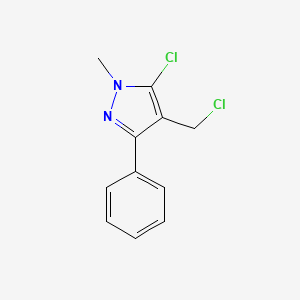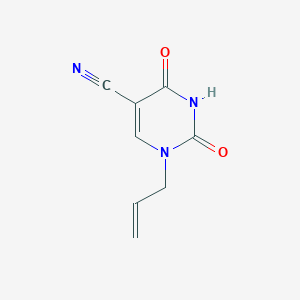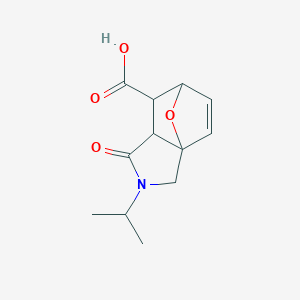
1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a useful research compound. Its molecular formula is C12H15NO4 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Insights
- Esterification Products and Structural Analysis : The reaction of 5-arylfurfurilamines with maleic anhydride forms 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which exist in dynamic equilibrium with N-furfurylmaleinamides. Esterification of these tautomeric mixtures with methanol results in unexpected cleavage products of the 3a,6-oxo bridge. This study provides valuable insights into the structural properties of these compounds through X-ray structural analysis (Nadirova et al., 2019).
Reaction Mechanisms and Photoreactivity
- Photoremovable Protecting Groups : 1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters demonstrate significant reactivity with hydrogen atom or electron donors, releasing corresponding acids. These findings propose the utility of these compounds as photoremovable protecting groups in applications requiring high concentrations of hydrogen/electron donors (Literák et al., 2008).
Tautomerism and Reaction Pathways
- Ring-chain Tautomerism : A study on the reaction of 5-substituted furfurylamines with anhydrides of α,β-unsaturated carboxylic acids has shown the formation of 1-oxo-2,3,7,7a-hexahydro-1H-3a,6-epoxyisoindoles, demonstrating the significance of ring-chain tautomerism in these reactions. This research provides a deeper understanding of the reaction mechanisms involving these complex molecules (Zubkov et al., 2016).
Applications in Synthesis of Natural Products
- Synthesis of Cyclopenta[b]furo[2,3-c]pyrroles : Utilizing Hoveyda–Grubbs-type catalysts, the ring rearrangement metathesis of methyl 3-allyl-3a,6-epoxyisoindole-7-carboxylates is shown to lead to the synthesis of natural product-like cyclopenta[b]furo[2,3-c]pyrroles. This discovery opens pathways for the synthesis of complex organic structures using these compounds (Antonova et al., 2020).
Aromatization Processes
- Aromatization in Alkaline Media : The aromatization of 3a,6-epoxyisoindoles in alkaline media to synthesize isoindoline-4-carboxylic acids highlights the potential of these compounds in facilitating efficient and straightforward synthesis processes (Zubkov et al., 2012).
Crystallography and Molecular Structure
- Molecular Structure Analysis : Studies on molecules like rac-Methyl 5,7a-bis(acetyloxy)-3-oxo-2-phenyloctahydro-1H-isoindole-4-carboxylate provide crucial insights into the crystallographic structures of derivatives of 1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid. These analyses enhance the understanding of the molecular geometry and bonding interactions in these compounds (Toze et al., 2013).
Propriétés
IUPAC Name |
4-oxo-3-propan-2-yl-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-6(2)13-5-12-4-3-7(17-12)8(11(15)16)9(12)10(13)14/h3-4,6-9H,5H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAYITCIRICDCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378164 |
Source


|
| Record name | BAS 05044537 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-2-(propan-2-yl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |
CAS RN |
436811-01-7 |
Source


|
| Record name | BAS 05044537 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

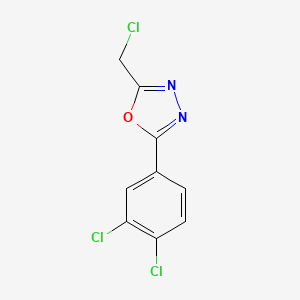

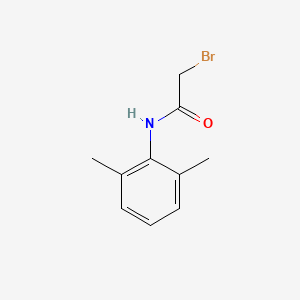
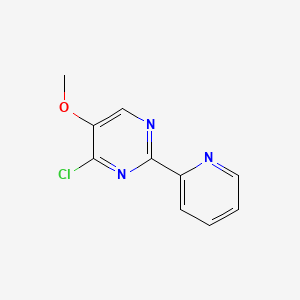
![5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1272419.png)


